molecular formula C7H13ClN2O B14864597 Rel-(3aR,7aR)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one hydrochloride

Rel-(3aR,7aR)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one hydrochloride

Cat. No.: B14864597
M. Wt: 176.64 g/mol
InChI Key: UJJPAMMGFCSYIU-KGZKBUQUSA-N
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Description

trans-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one;hydrochloride: is a chemical compound with a complex structure It is a derivative of pyrrolopyridine, characterized by its octahydro configuration, which indicates the presence of multiple hydrogen atoms saturating the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.

Biology: In biological research, trans-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one;hydrochloride is studied for its potential biological activities. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine: In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological properties that could be beneficial in treating certain diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of trans-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

  • trans-2-hexahydroindanone
  • Octahydro-2H-inden-2-one
  • trans-hexahydrohydrindan-2-one

Comparison: Compared to these similar compounds, trans-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one;hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride group.

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

(3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c10-7-3-5-4-8-2-1-6(5)9-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6-;/m1./s1

InChI Key

UJJPAMMGFCSYIU-KGZKBUQUSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@@H]1NC(=O)C2.Cl

Canonical SMILES

C1CNCC2C1NC(=O)C2.Cl

Origin of Product

United States

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